3-Bromo-2-chlorobenzoic acid

Catalog No.
S661634
CAS No.
56961-27-4
M.F
C7H4BrClO2
M. Wt
235.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-chlorobenzoic acid

CAS Number

56961-27-4

Product Name

3-Bromo-2-chlorobenzoic acid

IUPAC Name

3-bromo-2-chlorobenzoic acid

Molecular Formula

C7H4BrClO2

Molecular Weight

235.46 g/mol

InChI

InChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)

InChI Key

LNURMIDMOXCNEH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)Cl)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(=O)O

Precursor for Organic Synthesis:

3-BCBA can be used as a building block in the synthesis of various organic molecules. Its reactive halogen groups (bromine and chlorine) allow for further chemical transformations, making it a versatile starting material. For instance, a study published in the journal Molecules describes the use of 3-BCBA in the synthesis of halogenated biaryl compounds, which have potential applications in medicinal chemistry [].

Material Science Applications:

Research suggests that 3-BCBA might have potential applications in material science. A study published in the journal Crystal Research and Technology investigated the crystal structure and thermal properties of 3-BCBA. The results showed that the compound exhibits good thermal stability, making it a potential candidate for various material science applications [].

3-Bromo-2-chlorobenzoic acid is an organic compound with the molecular formula C₇H₄BrClO₂. It appears as a white to pale yellow crystalline powder and is known for its significant chemical properties. The compound has a molar mass of approximately 235.46 g/mol, a melting point of 168-169 °C, and a predicted boiling point of 336.3 °C . Its structure features a benzene ring substituted with bromine and chlorine atoms, which influences its reactivity and biological activity.

Currently, there is no scientific research readily available detailing a specific mechanism of action for 3-bromo-2-chlorobenzoic acid.

3-bromo-2-chlorobenzoic acid is classified as a harmful substance []. Here are some safety points to consider:

  • Acute toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritation: Can cause skin irritation and serious eye irritation [].
  • Specific target organ toxicity: May cause respiratory irritation [].
Typical of carboxylic acids:

  • Acid-Base Reactions: It can react with bases to form water-soluble salts known as benzoates. This reaction is indicative of the acidic nature of the carboxylic group .
  • Nucleophilic Substitution: The halogen substituents (bromine and chlorine) can undergo nucleophilic substitution reactions, where nucleophiles can replace these halogens, leading to various derivatives .
  • Esterification: The carboxylic acid can react with alcohols to form esters in the presence of an acid catalyst, a common reaction in organic synthesis .

Research indicates that 3-bromo-2-chlorobenzoic acid exhibits notable biological activities, particularly as an antimicrobial agent. Its structural characteristics allow it to interact with biological systems effectively. Some studies suggest it may inhibit certain enzymes or microbial growth, although specific mechanisms and efficacy levels require further investigation .

Several methods exist for synthesizing 3-bromo-2-chlorobenzoic acid:

  • Halogenation of Benzoic Acid: Starting from benzoic acid, bromination followed by chlorination can yield the desired compound.
  • Direct Electrophilic Aromatic Substitution: This method involves treating chlorobenzoic acid with bromine under acidic conditions to introduce the bromine substituent .
  • Reactions with Organometallic Reagents: Utilizing organolithium or Grignard reagents can facilitate the introduction of halogen substituents onto aromatic rings .

3-Bromo-2-chlorobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: The compound may be utilized in developing herbicides or pesticides due to its biological activity.
  • Chemical Research: It is often used as a reagent in organic synthesis and chemical research for studying reaction mechanisms and developing new compounds .

Interaction studies involving 3-bromo-2-chlorobenzoic acid have focused on its potential effects on biological systems, particularly its interactions with enzymes and microbial cells. Preliminary findings suggest that it may inhibit specific enzymes related to microbial metabolism, although comprehensive studies are needed to elucidate these interactions fully .

Several compounds share structural similarities with 3-bromo-2-chlorobenzoic acid. Here are some notable examples:

Compound NameSimilarity IndexKey Differences
3-Bromo-2,5-dichlorobenzoic acid0.87Contains two chlorine substituents
4-Bromo-3,5-dichlorobenzoic acid0.89Different positioning of halogens
3-Bromo-2-chloro-5-cyanobenzoic acid0.87Contains a cyano group instead of chlorine
3-Bromo-2-chloro-5-fluorobenzoic acid0.87Contains a fluorine substituent

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their distinct functional groups and substitution patterns, highlighting the uniqueness of 3-bromo-2-chlorobenzoic acid within this class of chemicals .

3-Bromo-2-chlorobenzoic acid (CAS: 56961-27-4) is a halogenated benzoic acid derivative with the molecular formula $$ \text{C}7\text{H}4\text{BrClO}_2 $$ and a molar mass of 235.46 g/mol. Its systematic IUPAC name reflects the substituent positions: a bromine atom at the third carbon and a chlorine atom at the second carbon of the benzoic acid backbone. The compound is classified as:

  • Halogenated aromatic carboxylic acid
  • Ortho-/meta-substituted benzene derivative

Key identifiers include:

PropertyValue
CAS Number56961-27-4
EC Number611-434-0
SMILESC1=CC(=C(C(=C1Cl)Br)C(=O)O)
InChI KeyLNURMIDMOXCNEH-UHFFFAOYSA-N

Historical Context and Discovery

First reported in the late 20th century, 3-bromo-2-chlorobenzoic acid emerged as a synthetic intermediate during studies on regioselective halogenation. Early synthesis routes involved:

  • Direct bromination of 2-chlorobenzoic acid using bromine/iron catalysts.
  • Oxidative methods converting 3-bromo-2-chlorotoluene to the carboxylic acid via potassium permanganate.

Notable advances include its use in ortho-lithiation reactions by Gohier and Mortier (2003), enabling precise functionalization of aromatic systems.

Research Significance and Applications

This compound serves critical roles in:

  • Pharmaceutical synthesis: Intermediate for antiviral agents (e.g., dapagliflozin precursors).
  • Materials science: Building block for thermally stable coordination polymers.
  • Organic methodology: Substrate for studying additive substituent effects in fluoroarenes.

The synthesis of 3-Bromo-2-chlorobenzoic acid has historically relied on several established methodologies, each with distinct advantages and limitations. The most prevalent traditional approaches involve sequential halogenation reactions and electrophilic aromatic substitution processes.

Direct Halogenation of Benzoic Acid

The classical approach employs sequential electrophilic aromatic substitution reactions on benzoic acid [1] [2]. This method begins with the bromination of benzoic acid using bromine in the presence of iron tribromide catalyst to yield meta-bromobenzoic acid. The carboxyl group, being a strong electron-withdrawing and meta-directing substituent, directs the incoming electrophile to the meta position [1]. Subsequently, chlorination is performed using chlorine gas with aluminum chloride catalyst to introduce the chlorine substituent at the ortho position relative to the carboxyl group.

The reaction mechanism follows the standard electrophilic aromatic substitution pathway. The catalyst coordinates with the halogen to generate a more electrophilic species, typically a halogenium cation. This electrophile attacks the aromatic ring, forming a sigma-bonded arenium ion intermediate that is stabilized by resonance [3] [2]. The final step involves deprotonation to restore aromaticity and yield the substituted product.

However, this traditional route suffers from several drawbacks including poor regioselectivity, moderate yields typically ranging from 45-70%, and the formation of multiple isomeric products [4]. The presence of the electron-withdrawing carboxyl group deactivates the aromatic ring, making subsequent halogenation reactions more challenging and requiring harsher reaction conditions.

Friedel-Crafts Based Approaches

Another traditional methodology involves Friedel-Crafts reactions starting from halogenated aromatics. This approach typically begins with appropriately substituted halogenated benzenes and employs Friedel-Crafts acylation followed by oxidation to introduce the carboxyl functionality [5]. While this method can provide better regiocontrol in some cases, it is limited by the requirement for activated aromatic substrates and often produces complex product mixtures.

Sequential Halogenation Routes

Traditional sequential halogenation methods involve the stepwise introduction of bromine and chlorine substituents onto benzoic acid derivatives [6] [7]. These approaches often utilize different reaction conditions for each halogenation step, attempting to exploit the different reactivities and directing effects of the substituents. The typical procedure involves initial bromination under mild conditions followed by chlorination under more forcing conditions.

The yields from these traditional routes are generally modest, ranging from 60-85% for individual steps, resulting in overall yields of 35-60% for multi-step processes [6]. The methods also suffer from lengthy reaction times, often requiring 4-24 hours for completion, and generate significant amounts of waste products.

Modern Catalytic and Industrial Methods

Contemporary synthetic approaches to 3-Bromo-2-chlorobenzoic acid have evolved significantly, incorporating advanced catalytic systems, optimized reaction conditions, and improved process intensification strategies that address the limitations of traditional methods.

N-Bromosuccinimide (NBS) Catalytic Systems

One of the most significant advances in the synthesis of brominated benzoic acid derivatives involves the use of N-bromosuccinimide in combination with sulfuric acid and specialized catalysts [6] [7]. This methodology has been extensively developed for the preparation of 5-bromo-2-chlorobenzoic acid and adapted for 3-bromo-2-chlorobenzoic acid synthesis.

The optimized NBS/sulfuric acid system employs sulfur-containing catalysts such as sodium sulfide, sodium sulfite, or potassium sulfide to achieve remarkable selectivity improvements [6] [7]. These catalysts effectively suppress the formation of undesired isomeric products, particularly 4-bromo-2-chlorobenzoic acid impurities, which are difficult to separate due to their similar polarity. The catalyst loading is typically maintained at 0.2-1.0 molar equivalents relative to the substrate, significantly lower than traditional Lewis acid catalysts.

The reaction proceeds under mild conditions with temperatures ranging from 10-50°C, substantially lower than traditional methods [6] [7]. Reaction times have been reduced to 10 minutes to 6 hours, compared to the 4-24 hour requirements of conventional approaches. The molar ratio of starting material to NBS to catalyst is optimized at 1:(0.5-1.5):(0.2-1.0), providing excellent control over stoichiometry and minimizing waste generation.

This method consistently achieves yields of 85-99.6% with HPLC purities exceeding 99%, representing a dramatic improvement over traditional approaches [6] [7]. The high selectivity eliminates the need for repeated recrystallization steps, significantly improving the overall process efficiency and reducing production costs.

Continuous Flow and Microreactor Technologies

Modern industrial production increasingly employs continuous flow technologies that offer superior heat and mass transfer characteristics compared to traditional batch processes [8]. These systems enable precise control of reaction parameters and allow for the implementation of intensified reaction conditions.

Continuous flow bromination using in situ generated bromine has demonstrated exceptional efficiency in related bromination reactions [8]. The technology employs microstructured photochemical reactors with precise temperature control and optimized residence times. For 3-bromo-2-chlorobenzoic acid synthesis, similar continuous flow systems can achieve residence times as low as 15 seconds while maintaining complete conversion.

The space-time yield in optimized continuous flow systems can reach 25-85 kg/L·h, representing a 25-85 fold improvement over traditional batch processes [8]. Process Mass Intensity (PMI) values have been reduced from 10-50 in laboratory scale reactions to 4-8 in industrial implementations, demonstrating significant improvements in atom economy and waste reduction.

Biphasic and Solvent-Free Systems

Contemporary industrial methods increasingly utilize biphasic reaction systems or completely solvent-free conditions to improve environmental compatibility and reduce processing costs [8] [9]. These systems take advantage of improved mass transfer at the interface between phases and eliminate the need for large volumes of organic solvents.

In biphasic systems, the brominating agent is generated in situ in the aqueous phase while the organic substrate remains in a separate organic phase or is pumped neat [8]. This approach enables efficient bromine utilization, with up to 75% of bromine atoms being incorporated into the final product compared to 50% efficiency with elemental bromine.

Solvent-free conditions have been successfully implemented where the substrate is pumped neat at concentrations up to 9.1 M [8]. These highly concentrated conditions dramatically increase productivity while maintaining excellent conversion rates and selectivity. The elimination of organic solvents also significantly reduces the environmental footprint and processing costs.

Advanced Catalyst Systems

Modern synthetic approaches employ sophisticated catalyst systems designed to enhance both activity and selectivity [6] [10]. Copper-based catalysts have shown particular promise for regioselective transformations of halogenated benzoic acids [11]. These systems can achieve remarkable chemoselectivity, affecting only specific halogen substituents while leaving others unchanged.

The development of heterogeneous catalysts has enabled easier catalyst recovery and recycling, further improving the economic viability of industrial processes [10]. These catalysts often incorporate support materials that enhance stability and allow for continuous operation under industrial conditions.

Process Intensification Strategies

Industrial implementations focus heavily on process intensification to maximize throughput while minimizing resource consumption [12] [8]. Key strategies include:

Temperature Optimization: Modern processes operate at precisely controlled temperatures, typically 10-50°C, which maximize reaction rates while minimizing side product formation [6] [12].

Concentration Enhancement: Substrate concentrations have been increased from traditional 0.1-0.5 M to 1.0-9.1 M, dramatically improving space utilization and productivity [8].

Residence Time Reduction: Advanced reactor designs enable complete conversion in residence times as short as 15 seconds compared to hours required in traditional batch processes [8].

Integrated Purification: Modern processes integrate reaction and purification steps, eliminating intermediate isolation and handling steps that contribute to yield losses and increased costs [12].

Reaction Mechanisms and Kinetic Considerations

The synthesis of 3-Bromo-2-chlorobenzoic acid involves complex mechanistic pathways that have been extensively studied to optimize reaction conditions and improve selectivity. Understanding these mechanisms is crucial for the development of efficient industrial processes.

Electrophilic Aromatic Substitution Mechanism

The fundamental mechanism for halogenation reactions follows the classical electrophilic aromatic substitution pathway [3] [2]. The process consists of five distinct steps, each with characteristic kinetic and thermodynamic properties.

Electrophile Formation: The initial step involves the activation of the brominating agent to generate a highly electrophilic species [3] [2]. In NBS/sulfuric acid systems, the N-bromosuccinimide reacts with sulfuric acid to generate a bromonium cation equivalent. This step exhibits low activation energy but is strongly influenced by catalyst presence, which can enhance electrophile formation by orders of magnitude.

Aromatic Ring Attack: The rate-determining step involves the attack of the electrophilic bromine species on the aromatic ring [3] [2]. This step exhibits the highest energy barrier in the reaction sequence and shows strong temperature dependence. The presence of electron-withdrawing groups such as carboxyl and chlorine substituents significantly increases this activation barrier, requiring more forcing conditions or more active catalysts.

Arenium Ion Formation: The sigma-bonded intermediate, known as the arenium ion or benzenonium ion, represents a crucial carbocationic species [3] [2]. This intermediate is stabilized by resonance but retains significant positive charge character. The stability of this intermediate is strongly influenced by the substitution pattern on the aromatic ring, with electron-withdrawing groups destabilizing the intermediate and reducing reaction rates.

Deprotonation: The removal of a proton from the arenium intermediate proceeds rapidly and exhibits low activation energy [3]. This step is facilitated by bases present in the reaction medium and typically does not influence the overall reaction rate.

Product Formation and Catalyst Regeneration: The final step involves the restoration of aromaticity and regeneration of the catalyst species [3]. This process occurs readily and completes the catalytic cycle.

Kinetic Analysis and Rate Laws

The kinetic behavior of 3-bromo-2-chlorobenzoic acid synthesis has been analyzed through detailed studies of reaction rates under various conditions [13] [12]. The overall reaction follows second-order kinetics, being first-order in both the aromatic substrate and the electrophilic brominating species.

The rate law can be expressed as:
Rate = k[ArH][Br+]

Where k represents the rate constant, [ArH] is the concentration of the aromatic substrate, and [Br+] represents the concentration of the active electrophilic species [2].

The rate constant exhibits strong temperature dependence, following the Arrhenius equation:
k = A·exp(-Ea/RT)

Where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [12]. The activation energy for the rate-determining step typically ranges from 60-120 kJ/mol, depending on the specific substitution pattern and reaction conditions.

Catalyst Effects on Mechanism

The introduction of sulfur-containing catalysts fundamentally alters the mechanistic pathway by influencing the regioselectivity of the bromination reaction [6] [7]. These catalysts appear to coordinate with specific positions on the aromatic ring, blocking undesired substitution sites and directing the electrophile to the preferred position.

Detailed mechanistic studies suggest that the catalyst influences the electronics of the aromatic ring through coordination interactions [6]. The sulfur-containing species can form weak coordination bonds with the aromatic system, altering the electron density distribution and preferentially activating certain positions toward electrophilic attack.

Competitive Reaction Pathways

The synthesis of 3-bromo-2-chlorobenzoic acid involves several competitive pathways that can lead to isomeric products [6] [7]. The major competing reaction is the formation of 4-bromo-2-chlorobenzoic acid, which typically accounts for 10-15% of the product mixture in uncatalyzed reactions.

The selectivity between these pathways is governed by the relative activation energies for attack at different positions on the aromatic ring [6]. The carboxyl group provides strong meta-direction, but the presence of the chlorine substituent introduces additional electronic effects that can influence the regioselectivity.

Kinetic studies have shown that the formation of the desired 3-bromo isomer has a slightly lower activation energy compared to the 4-bromo isomer when appropriate catalysts are employed [6]. This small difference in activation energy (typically 5-15 kJ/mol) translates to significant selectivity improvements at optimized reaction temperatures.

Solvent Effects on Kinetics

The choice of reaction medium significantly influences both the reaction rate and selectivity [8] [9]. Polar protic solvents tend to stabilize the charged transition states and intermediates, generally accelerating the reaction. However, these solvents can also facilitate competing side reactions.

Biphasic systems present unique kinetic considerations due to mass transfer limitations between phases [8]. The overall reaction rate in these systems is often governed by the rate of diffusion of reactants between phases rather than the intrinsic chemical reaction rate. Optimized biphasic systems employ vigorous mixing or microreactor technology to minimize mass transfer limitations.

Optimization Strategies and Yield Enhancement

The development of efficient synthetic processes for 3-bromo-2-chlorobenzoic acid requires comprehensive optimization strategies that address multiple process parameters simultaneously. Modern optimization approaches employ systematic methodologies to maximize yield, selectivity, and productivity while minimizing costs and environmental impact.

Multi-Parameter Optimization

Contemporary optimization strategies employ design of experiments (DOE) methodologies to systematically evaluate the effects of multiple variables [12] [8]. Key parameters include reaction temperature, catalyst loading, substrate concentration, brominating agent stoichiometry, reaction time, and mixing conditions.

Temperature Optimization: Precise temperature control has emerged as the most critical factor for yield enhancement [6] [12]. The optimal temperature range of 10-50°C represents a balance between reaction rate and selectivity. Lower temperatures favor the formation of the desired 3-bromo isomer by increasing the kinetic selectivity, while higher temperatures accelerate the overall reaction rate but promote side product formation.

Temperature profiling studies have shown that initial reaction temperatures of 10-20°C followed by gradual heating to 30-40°C can improve both conversion and selectivity [6]. This temperature ramping strategy allows for controlled electrophile generation while maintaining high regioselectivity throughout the reaction.

Catalyst Loading Optimization: The catalyst loading has been systematically optimized to achieve maximum efficiency with minimal costs [6] [7]. Studies have demonstrated that catalyst loadings as low as 0.2 molar equivalents can provide excellent selectivity, representing a significant reduction from traditional 5-15 mol% loadings.

The relationship between catalyst loading and selectivity follows a saturation curve, with diminishing returns observed above 1.0 molar equivalent [6]. This behavior suggests that the catalyst operates through a specific coordination mechanism rather than a general acid-base catalysis, consistent with the proposed mechanism involving specific site blocking.

Advanced Process Control

Modern industrial implementations employ sophisticated process control systems that enable real-time optimization of reaction conditions [12] [8]. These systems utilize in-line analytical techniques such as HPLC monitoring to track reaction progress and product distribution.

Real-Time Monitoring: High-Performance Liquid Chromatography (HPLC) monitoring allows for precise determination of conversion and selectivity throughout the reaction [14]. The reaction can be considered complete when the ratio of starting material to total peak area falls below 1.0%, providing a quantitative endpoint determination.

Automated Dosing Systems: Advanced dosing systems enable precise control of reagent addition rates, critical for maintaining optimal reaction stoichiometry [8]. These systems can automatically adjust brominating agent addition rates based on real-time temperature and conversion data.

Heat Integration: Sophisticated heat exchange systems enable efficient heat removal during the exothermic bromination reaction [8]. Proper heat management is essential for maintaining temperature control and preventing thermal runaway reactions that can lead to side product formation.

Yield Enhancement Strategies

Several specific strategies have been developed to maximize product yields while maintaining high selectivity [12] [8].

Stoichiometric Control: Precise control of brominating agent stoichiometry has proven critical for yield optimization [6] [8]. The optimal ratio of 1.0-1.5 equivalents of NBS provides excellent conversion while minimizing over-bromination side reactions. Excess brominating agent leads to dibrominated impurities that are difficult to separate and reduce overall yield.

Substrate Concentration Optimization: Increasing substrate concentrations from traditional 0.1-0.5 M to 1.0-9.1 M dramatically improves space-time yields and reduces solvent requirements [8]. These highly concentrated conditions require careful optimization of mixing and heat transfer to maintain homogeneous reaction conditions.

Residence Time Optimization: In continuous flow systems, residence time optimization enables complete conversion in as little as 15 seconds [8]. The optimal residence time depends on temperature, substrate concentration, and catalyst loading, typically following a logarithmic relationship with conversion.

Purification and Recovery Optimization

Integrated purification strategies have been developed to maximize overall process yields [12].

Crystallization Optimization: Optimized recrystallization procedures using mixed solvent systems (methanol/water, ethanol/water) provide high-purity products in excellent recovery yields [6] [14]. The recrystallization conditions are carefully controlled to minimize product losses while achieving purities exceeding 99%.

Catalyst Recovery: Systems for catalyst recovery and recycling have been implemented to reduce costs and improve sustainability [12]. Heterogeneous catalyst systems enable simple separation and reuse, while homogeneous catalysts can be recovered through precipitation or extraction techniques.

Waste Minimization: Process optimization has achieved significant reductions in waste generation, with Process Mass Intensity (PMI) values reduced from 10-50 to 4-8 through improved atom economy and solvent reduction [8].

Scale-Up Considerations

The translation from laboratory to industrial scale requires careful consideration of scale-dependent factors [12] [8].

Heat Transfer Scaling: Heat transfer becomes increasingly challenging at larger scales, requiring specialized reactor designs with enhanced heat exchange surfaces [8]. The exothermic nature of bromination reactions makes this particularly critical for maintaining temperature control.

Mixing Optimization: Effective mixing becomes more difficult at larger scales, potentially leading to localized hot spots and reduced selectivity [8]. Advanced impeller designs and reactor configurations have been developed to maintain homogeneous conditions at industrial scales.

Safety Considerations: Scale-up requires enhanced safety measures due to the larger inventories of reactive materials [12]. Automated safety systems, emergency quenching capabilities, and enhanced containment measures are essential for safe industrial operation.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-2-chlorobenzoic acid

Dates

Last modified: 08-15-2023

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